molecular formula C21H16FN3O B2871244 2-(2-fluorophenyl)-N-(2-(imidazo[1,2-a]pyridin-2-yl)phenyl)acetamide CAS No. 1798514-44-9

2-(2-fluorophenyl)-N-(2-(imidazo[1,2-a]pyridin-2-yl)phenyl)acetamide

Cat. No.: B2871244
CAS No.: 1798514-44-9
M. Wt: 345.377
InChI Key: GIOLGBGCZZBFLW-UHFFFAOYSA-N
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Description

2-(2-fluorophenyl)-N-(2-(imidazo[1,2-a]pyridin-2-yl)phenyl)acetamide is a synthetic small molecule featuring an imidazo[1,2-a]pyridine core, a privileged scaffold in medicinal chemistry known for its significant biological activities . This acetamide derivative is of high interest in early-stage drug discovery research, particularly as a potential kinase inhibitor or modulator of various biological pathways. The imidazo[1,2-a]pyridine pharmacophore is present in several marketed drugs and bioactive compounds, demonstrating a wide range of properties, including analgesic, anticancer, and anti-inflammatory effects . The specific molecular architecture of this compound, which incorporates a 2-fluorophenylacetamide group linked to the nitrogen atom of a 2-aryl-imidazopyridine, is designed to engage biological targets such as kinase enzymes. This structural motif is commonly explored in the development of type II kinase inhibitors that target the DFG-out conformation of the kinase active site . Researchers can utilize this compound as a key intermediate or a lead compound for further structure-activity relationship (SAR) studies to optimize potency and selectivity against targets of interest. It is supplied as a high-purity solid for research purposes. This product is For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

2-(2-fluorophenyl)-N-(2-imidazo[1,2-a]pyridin-2-ylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H16FN3O/c22-17-9-3-1-7-15(17)13-21(26)24-18-10-4-2-8-16(18)19-14-25-12-6-5-11-20(25)23-19/h1-12,14H,13H2,(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GIOLGBGCZZBFLW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CC(=O)NC2=CC=CC=C2C3=CN4C=CC=CC4=N3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H16FN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(2-Fluorophenyl)-N-(2-(imidazo[1,2-a]pyridin-2-yl)phenyl)acetamide typically involves multiple steps, starting with the preparation of the core imidazo[1,2-a]pyridine scaffold. This can be achieved through condensation reactions, multicomponent reactions, or intramolecular cyclizations[_{{{CITATION{{{_2{Synthetic approaches and functionalizations of imidazo1,2-a .... The fluorophenyl group is then introduced through a subsequent reaction, often involving electrophilic aromatic substitution.

Industrial Production Methods: On an industrial scale, the synthesis of this compound may involve optimized reaction conditions to increase yield and purity. Techniques such as continuous flow chemistry and automated synthesis platforms can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions[_{{{CITATION{{{_2{Synthetic approaches and functionalizations of imidazo1,2-a ....

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: Reduction reactions may use hydrogen gas (H₂) in the presence of a catalyst or sodium borohydride (NaBH₄).

  • Substitution: Electrophilic aromatic substitution reactions can be facilitated by reagents such as bromine (Br₂) or nitric acid (HNO₃).

Major Products Formed:

Scientific Research Applications

Chemistry: In chemistry, this compound can serve as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse derivatives with varying properties.

Biology: In biological research, 2-(2-Fluorophenyl)-N-(2-(imidazo[1,2-a]pyridin-2-yl)phenyl)acetamide may be used as a probe to study biological systems. Its interactions with various biomolecules can provide insights into cellular processes and pathways.

Medicine: The compound has potential medicinal applications, particularly in the development of new pharmaceuticals. Its ability to interact with specific molecular targets makes it a candidate for drug discovery and development.

Industry: In industry, this compound can be utilized in the production of advanced materials, such as polymers and coatings, due to its chemical stability and reactivity.

Mechanism of Action

The mechanism by which 2-(2-Fluorophenyl)-N-(2-(imidazo[1,2-a]pyridin-2-yl)phenyl)acetamide exerts its effects involves its interaction with specific molecular targets. These interactions can modulate biological pathways, leading to desired therapeutic outcomes. The exact molecular targets and pathways involved would depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substitution Patterns and Physicochemical Properties

Key structural variations among analogs include substituents on the phenyl ring and modifications to the acetamide group. Below is a comparative analysis:

Compound Name / ID Substituents on Phenyl Ring Molecular Weight (g/mol) HPLC Purity Key Features Reference
Target Compound 2-Fluorophenyl Not provided N/A Fluorine enhances electronic effects
N-(3-fluorophenyl)-2-(4-(imidazo[1,2-a]pyridin-6-yl)phenyl)acetamide (6c, ) 3-Fluorophenyl 346 100% Meta-fluorine substitution
N-(3-chlorophenyl)-2-(4-(imidazo[1,2-a]pyridin-6-yl)phenyl)acetamide (6d, ) 3-Chlorophenyl 362 96% Chlorine increases lipophilicity
2-(4-Acetylphenoxy)-N-(2-{imidazo[1,2-a]pyridin-2-yl}phenyl)acetamide () 4-Acetylphenoxy Not provided N/A Phenoxy group alters solubility
2-[6-Methyl-2-(4-methylphenyl)imidazo[1,2-a]pyridin-3-yl]acetamide () 4-Methylphenyl Calculated ~300 N/A Methyl groups improve metabolic stability
2,2,2-Trifluoro-N-(imidazo[1,2-a]pyridin-2-yl)acetamide () Trifluoroacetamide 229.16 N/A Strong electron-withdrawing trifluoromethyl group
Key Observations:
  • Fluorine vs. Chlorine : The target’s 2-fluorophenyl group likely offers a balance of electronic effects and steric hindrance compared to 3-chlorophenyl (6d), which has higher molecular weight and lipophilicity .
  • Positional Isomerism : The target’s ortho-fluorine substitution may influence binding orientation differently than meta-substituted analogs like 6c .
  • Acetamide Modifications : Trifluoroacetamide derivatives () exhibit distinct electronic profiles compared to the target’s unmodified acetamide .

Spectroscopic and Analytical Data

  • Mass Spectrometry : Analogs like 6c () show ESIMS m/z [M+H]+ 346, while trifluoroacetamide derivatives () have lower molecular weights (m/z 229) .
  • HPLC Purity : Fluorinated analogs (e.g., 6c) achieve 100% purity, underscoring synthetic efficiency .

Implications for Drug Discovery

  • Kinase Inhibition Potential: Imidazo[1,2-a]pyridine acetamides are established RET kinase inhibitors (). The target’s fluorine substitution may enhance selectivity over non-fluorinated analogs .
  • Solubility and Bioavailability: Methyl and acetylphenoxy substituents () improve solubility, whereas halogenated derivatives prioritize target engagement .

Biological Activity

The compound 2-(2-fluorophenyl)-N-(2-(imidazo[1,2-a]pyridin-2-yl)phenyl)acetamide is a notable derivative of imidazo[1,2-a]pyridine, which has garnered attention in medicinal chemistry for its potential biological activities. This article explores the biological activity of this compound, focusing on its synthesis, pharmacological properties, and relevant case studies.

Synthesis

The synthesis of imidazo[1,2-a]pyridines, including derivatives like the compound , typically involves various methodologies such as copper-catalyzed reactions or one-pot processes. For instance, a recent study highlighted a CuI-catalyzed aerobic oxidative synthesis that efficiently produces imidazo[1,2-a]pyridines from 2-aminopyridines and acetophenones, demonstrating compatibility with a broad range of functional groups .

Anticancer Properties

Research has shown that compounds containing imidazo[1,2-a]pyridine moieties exhibit significant anticancer properties. A study focusing on various derivatives reported that certain imidazo[1,2-a]pyridine compounds displayed potent cytotoxic effects against several cancer cell lines. For example, the compound's structural analogs were tested against MCF7 (breast cancer), NCI-H460 (lung cancer), and SF-268 (central nervous system cancer) cell lines with IC50 values indicating promising activity .

Cell LineIC50 Value (µM)
MCF73.79
NCI-H46012.50
SF-26842.30

These results suggest that the structural features of imidazo[1,2-a]pyridine contribute to their effectiveness as anticancer agents.

Anti-inflammatory Activity

In addition to anticancer effects, some derivatives of imidazo[1,2-a]pyridine have shown anti-inflammatory activity. A related compound demonstrated significant inhibition of COX-2 enzyme activity with an IC50 value comparable to established anti-inflammatory drugs like celecoxib. This suggests that the compound may also play a role in managing inflammatory conditions .

Case Studies

Several case studies have highlighted the biological potential of imidazo[1,2-a]pyridine derivatives:

  • Cytotoxicity Against Cancer Cell Lines : A study evaluated the cytotoxic effects of various imidazo[1,2-a]pyridine derivatives against different cancer cell lines. The findings indicated that modifications in the phenyl and fluorophenyl groups significantly influenced the cytotoxicity profiles.
  • Mechanistic Studies : Investigations into the mechanism of action revealed that these compounds may induce apoptosis in cancer cells through the activation of specific signaling pathways. For instance, compounds were found to inhibit key proteins involved in cell proliferation and survival.
  • Structure-Activity Relationship (SAR) : The SAR studies have provided insights into how different substituents affect biological activity. Compounds with electron-withdrawing groups exhibited enhanced potency against cancer cells compared to their electron-donating counterparts.

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